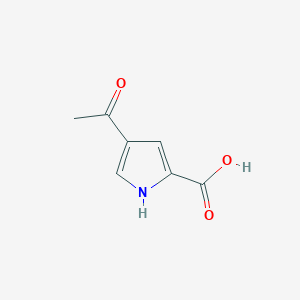

4-acetyl-1H-pyrrole-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4(9)5-2-6(7(10)11)8-3-5/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIPTQFODJDSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377571 | |

| Record name | 4-acetyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16168-93-7 | |

| Record name | 4-acetyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Acetyl 1h Pyrrole 2 Carboxylic Acid

Classical and Modern Synthetic Routes

The construction of the 4-acetyl-1H-pyrrole-2-carboxylic acid scaffold can be accomplished through several established and innovative synthetic pathways. These routes often involve the formation of the pyrrole (B145914) ring as a key step, followed by or incorporating the introduction of the acetyl and carboxylic acid functionalities.

Base-Catalyzed Condensation Reactions in Pyrrole Annulation

Base-catalyzed condensation reactions are fundamental to the synthesis of the pyrrole ring, primarily through the renowned Paal-Knorr and Hantzsch pyrrole syntheses. These methods rely on the reaction of dicarbonyl compounds with amines or ammonia (B1221849), facilitated by a base, to construct the heterocyclic core.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.in In the context of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, though base catalysis can be employed. organic-chemistry.org

The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgscribd.com This method allows for the construction of highly substituted pyrroles. For the synthesis of a 4-acetyl derivative, the appropriate selection of the β-ketoester and α-haloketone is crucial. An efficient solid-phase adaptation of the Hantzsch synthesis has been developed, utilizing a polymer-bound enaminone which reacts with an α-bromoketone to yield pyrrole-3-carboxamides after cleavage. nih.gov

A summary of representative starting materials for these classical condensation reactions is presented in the table below.

| Synthesis Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions |

| Paal-Knorr | 1,4-Dicarbonyl Compound | Primary Amine or Ammonia | - | Weak Acid or Neutral |

| Hantzsch | β-Ketoester | α-Haloketone | Ammonia or Primary Amine | Base |

Reaction of 3,5-Dimethylpyrrole with Acetylating Agents and Subsequent Carboxylation

A direct approach to a derivative of the target molecule involves the functionalization of a pre-formed pyrrole ring. Specifically, 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be synthesized from 3,5-dimethylpyrrole. This process involves two key steps: acetylation and carboxylation. The acetylation is typically achieved using an acetylating agent such as acetic anhydride (B1165640). This is followed by a carboxylation step to introduce the carboxylic acid group at the 2-position of the pyrrole ring.

Iron-Containing Catalysis in Pyrrole Carboxylate Synthesis

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign method for the synthesis of pyrrole carboxylates. A notable application is the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from precursors like 2-acetyl-1H-pyrrole. researchgate.net This reaction is carried out in the presence of carbon tetrachloride and an aliphatic alcohol, with an iron-containing catalyst. researchgate.net A probable mechanism involves the iron catalyst facilitating the introduction of a carboxyl group onto the pyrrole ring. researchgate.net This method has been shown to produce quantitative yields of the desired products. researchgate.net

The following table outlines the key components of this iron-catalyzed synthesis.

| Starting Material | Reagents | Catalyst | Product |

| 2-Acetyl-1H-pyrrole | Carbon tetrachloride, Aliphatic alcohol | Iron-containing catalyst | Alkyl 5-acetyl-1H-pyrrole-2-carboxylate |

Multi-Component Reactions for Pyrrole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, adhering to the principles of atom economy and green chemistry. bohrium.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrroles. orientjchem.orgorientjchem.orgsemanticscholar.org These reactions often involve the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, or reactions involving nitroalkanes and nitroalkenes. bohrium.com While a specific MCR for the direct synthesis of this compound is not prominently reported, the versatility of MCRs suggests that with the appropriate choice of starting materials, such a synthesis is plausible. For instance, a four-component reaction involving an arylglyoxal, a 1,3-dicarbonyl compound, an indole, and an aromatic amine has been developed for the synthesis of polysubstituted pyrroles.

One-Pot Synthesis Approaches

One-pot syntheses are procedurally advantageous as they combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates. A "one-pot" synthesis of 4-acylpyrrole-2-carboxaldehydes from pyrrole has been reported. cdnsciencepub.com This method involves the formation of a Vilsmeier-Haack intermediate from pyrrole, which is then acylated under Friedel-Crafts conditions. cdnsciencepub.com Hydrolytic work-up of the reaction mixture yields the 4-acylpyrrole-2-carboxaldehyde. cdnsciencepub.com This approach could potentially be adapted for the synthesis of the corresponding carboxylic acid.

Sustainable and Bio-Inspired Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Bio-inspired and enzymatic approaches for the synthesis of pyrrole derivatives are at the forefront of this movement.

The biosynthesis of pyrrole-containing natural products, such as marine alkaloids, often involves pyrrole-2-carboxylic acid as a key intermediate. nih.govresearchgate.netmdpi.com It is believed that this precursor is derived from the oxidation of proline. nih.gov Inspired by these natural pathways, researchers are exploring enzymatic methods for the synthesis of pyrrole derivatives.

For instance, a biosynthetic pathway for the formation of a pyrrole ring has been reported where N-acetylglucosamine serves as the precursor, leading to the isolation of 4-acetamidepyrrole-2-carboxylic acid after several enzymatic steps. nih.gov Furthermore, the enzymatic carboxylation of pyrrole to produce pyrrole-2-carboxylic acid has been achieved. mdpi.com The enzyme Pseudomonas aeruginosa HudA/PA0254 has been shown to catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. nih.govmdpi.com This enzymatic approach, particularly when coupled with a carboxylic acid reductase, can be used for the one-pot production of pyrrole-2-carbaldehyde from pyrrole via CO2 fixation. mdpi.com

Another sustainable approach involves the use of enzymatic catalysis for the polymerization of pyrrole-2-carboxylic acid, initiated by hydrogen peroxide generated from a glucose oxidase (GOx) catalyzed reaction. rsc.orgrsc.org While this is a polymerization reaction, the underlying principles of using enzymes for the activation and transformation of pyrrole-2-carboxylic acid highlight the potential for developing biocatalytic syntheses of its derivatives.

The following table summarizes key aspects of these sustainable and bio-inspired approaches.

| Approach | Key Precursor/Enzyme | Product | Significance |

| Biosynthesis | Proline | Pyrrole-2-carboxylic acid | Natural pathway for the pyrrole core. nih.gov |

| Enzymatic Synthesis | N-acetylglucosamine | 4-Acetamidepyrrole-2-carboxylic acid | Demonstrates enzymatic formation of a substituted pyrrole-2-carboxylic acid. nih.gov |

| Enzymatic Carboxylation | Pyrrole, Pseudomonas aeruginosa HudA/PA0254 | Pyrrole-2-carboxylic acid | Direct and green method for carboxylation. mdpi.com |

| Enzymatic Polymerization | Pyrrole-2-carboxylic acid, Glucose Oxidase | Poly(pyrrole-2-carboxylic acid) | Environmentally friendly polymerization initiated by an enzymatic reaction. rsc.orgrsc.org |

Synthesis from Biomass-Derived Feedstocks (e.g., D-Glucosamine and Pyruvic Acid)

A significant advancement in sustainable chemistry is the synthesis of the core structure, pyrrole-2-carboxylic acid (PCA), from feedstocks derived from biomass. cam.ac.ukresearchgate.net Researchers have developed a protocol that utilizes D-glucosamine, obtainable from chitin, and pyruvic acid, which can be sourced from cellulose, to produce PCA. researchgate.net This method represents a strategic combination of molecules from different renewable origins to optimize atom economy. cam.ac.uk

The synthesis involves the reaction of D-glucosamine hydrochloride with an excess of pyruvic acid in the presence of a base. researchgate.net Through systematic optimization of reaction conditions, a yield of 50% for pyrrole-2-carboxylic acid was achieved. cam.ac.ukresearchgate.net Key parameters influencing the yield include the choice of base, reaction temperature, and duration. Temperature variant NMR studies have provided insights into the reaction progress, showing that the formation of PCA is significantly enhanced at elevated temperatures. researchgate.net

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Starting Materials | D-Glucosamine (from Chitin), Pyruvic Acid (from Cellulose) | Enables a bio-based synthetic route. | cam.ac.ukresearchgate.net |

| Base | LiOH (12 equivalents) showed superior results compared to NaOH, KOH, and K2CO3. | The choice of base is critical for reaction efficiency. | researchgate.net |

| Temperature | Optimized at 100 °C. Yield increased significantly from 70 °C to 100 °C. | Higher temperatures favor the formation of the pyrrole ring. | researchgate.net |

| Time | A reaction time of 2 hours was found to be effective. | Provides a balance between conversion and potential side reactions. | researchgate.net |

| Optimized Yield | 50% | Represents a promising result for a biomass-to-chemical conversion. | cam.ac.ukresearchgate.net |

Enzymatic Fixation in Pyrrole Biosynthesis

Enzymatic processes offer environmentally benign alternatives for chemical synthesis. In the context of pyrrole biosynthesis, enzymes have been identified that catalyze reactions involving the pyrrole-2-carboxylic acid scaffold. The enzyme PA0254 from Pseudomonas aeruginosa has been shown to catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. mdpi.com

Furthermore, a one-pot biocatalytic system has been demonstrated for the production of pyrrole-2-carbaldehyde from pyrrole. mdpi.com This system couples a UbiD-type decarboxylase (like PA0254) with a carboxylic acid reductase (CAR). The UbiD enzyme facilitates the carboxylation of pyrrole to form pyrrole-2-carboxylic acid, which is then immediately reduced by the CAR enzyme to the corresponding aldehyde. mdpi.com This enzymatic cascade overcomes the thermodynamic unfavorability of carboxylation at ambient CO2 levels. mdpi.com While this specific system targets the aldehyde, it demonstrates the enzymatic potential for CO2 fixation to form the pyrrole-2-carboxylic acid intermediate. mdpi.com Other research has focused on the enzymatic polymerization of pyrrole-2-carboxylic acid, initiated by glucose oxidase, highlighting the compatibility of this molecule with biocatalytic systems. rsc.org

Mechanistic Investigations of Pyrrole Synthesis Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and designing new catalytic systems for producing this compound.

Reaction Mechanism Elucidation for Base-Catalyzed Condensation

The synthesis of the pyrrole ring from D-glucosamine and pyruvic acid proceeds via a base-catalyzed condensation mechanism, likely involving an initial aldol-type reaction followed by cyclization and aromatization. The general principle of base-catalyzed condensation involves the deprotonation of an acidic α-hydrogen of a carbonyl compound to form a nucleophilic enolate. nih.govmasterorganicchemistry.com

In the specific synthesis of PCA, the base (e.g., LiOH) facilitates the deprotonation of pyruvic acid to form an enolate. This enolate can then undergo a series of condensation and cyclization reactions with D-glucosamine. The reaction pathway involves the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately leading to an intermediate that undergoes dehydration to form the stable, aromatic pyrrole ring. researchgate.net The carbonyl group at the 4-position and the carboxylic acid at the 2-position are established during this cascade.

Proposed Mechanisms for Metal-Catalyzed Pyrrole Synthesis

Transition metal catalysis provides powerful and versatile methods for constructing pyrrole rings. organic-chemistry.orgresearchgate.net Various metals, including iron, rhodium, zinc, and copper, have been employed. organic-chemistry.orgresearchgate.netorganic-chemistry.org

One proposed mechanism for metal-catalyzed pyrrole synthesis starts from dienyl azides using catalysts like ZnI2 or Rhodium complexes. organic-chemistry.org The mechanism is thought to involve the coordination of the metal catalyst to the azide. This is followed by the extrusion of dinitrogen (N2) to generate a reactive metal-nitrenoid or vinyl nitrene intermediate. This intermediate then undergoes an intramolecular cyclization via electrocyclic ring closure, followed by a researchgate.netnih.gov-hydride shift to afford the aromatic pyrrole ring. organic-chemistry.org

Another approach involves the iron-catalyzed reaction of 2-acetyl-1H-pyrrole with carbon tetrachloride and an alcohol to yield alkyl 1H-pyrrole-2-carboxylates. researchgate.net The proposed mechanism for this transformation involves radical intermediates, initiated by the iron catalyst. researchgate.net

Understanding Stereochemical Outcomes in Pyrrole Formation

The final product, this compound, is an aromatic and planar molecule. As such, the pyrrole ring itself is achiral and does not possess stereocenters. Therefore, the stereochemical outcome of the synthesis is not a factor in the final aromatic product.

However, stereochemistry is a crucial consideration during the reaction pathway, especially when using chiral starting materials, such as D-glucosamine. researchgate.net D-glucosamine possesses multiple stereocenters. During the condensation and cyclization process, these stereocenters direct the formation of specific intermediates. Ultimately, in the final aromatization step where the pyrrole ring is formed, the chirality from the original sugar backbone is lost as the planar, aromatic system is established. If the substituents on the pyrrole ring contained chiral centers, their stereochemistry would need to be controlled during the synthesis, potentially through the use of chiral catalysts or auxiliaries.

Derivatization and Chemical Transformations of 4 Acetyl 1h Pyrrole 2 Carboxylic Acid

Functional Group Interconversions on the Pyrrole (B145914) Core

The reactivity of 4-acetyl-1H-pyrrole-2-carboxylic acid is largely dictated by its three main functional components: the carboxylic acid at the C2 position, the acetyl group at the C4 position, and the pyrrole ring itself. Selective manipulation of these groups enables the synthesis of a vast library of derivatives.

The carboxylic acid group is a prime site for derivatization through esterification and amidation, reactions fundamental to creating prodrugs, modifying solubility, and preparing key intermediates for more complex syntheses.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, which also serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by the large excess of the alcohol and/or the removal of water. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification

| Alcohol (Reagent) | Acid Catalyst | Typical Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4-acetyl-1H-pyrrole-2-carboxylate |

| Ethanol | TsOH (catalytic) | Reflux, Dean-Stark | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate |

| Isopropanol | HCl (gas) | Room Temp to Reflux | Isopropyl 4-acetyl-1H-pyrrole-2-carboxylate |

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. libretexts.org Coupling agents are employed to convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. google.commdpi.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and cyclic phosphonic anhydrides such as propane (B168953) phosphonic acid anhydride (B1165640) (T3P). google.commdpi.com

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Additive/Base | Solvent | General Product Structure |

| EDCI | HOBt, DIPEA | DMF, DCM | 4-acetyl-N-alkyl/aryl-1H-pyrrole-2-carboxamide |

| T3P | Pyridine, Et₃N | Ethyl Acetate (B1210297), DCM | 4-acetyl-N-alkyl/aryl-1H-pyrrole-2-carboxamide |

| DCC | DMAP | DCM | 4-acetyl-N-alkyl/aryl-1H-pyrrole-2-carboxamide |

Abbreviations: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), T3P (Propane phosphonic acid anhydride), DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DMF (Dimethylformamide), DCM (Dichloromethane).

The acetyl group at the C4 position offers another handle for chemical modification. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, particularly reducing agents.

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid. This transformation is typically accomplished using mild hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The reaction is generally chemoselective, leaving the less reactive carboxylic acid group intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the carboxylic acid.

Oxidation: While the oxidation of a simple ketone like the acetyl group is not a common transformation, under specific conditions such as the Baeyer-Villiger oxidation, it can be converted into an ester. This reaction typically uses a peroxy acid (e.g., m-CPBA) and would transform the acetyl group into an acetate ester, affording 4-acetoxy-1H-pyrrole-2-carboxylic acid.

The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. slideshare.net Electrophilic substitution typically occurs preferentially at the C2 (α) position. slideshare.net In this compound, the C2 position is occupied. Both the acetyl and carboxylic acid groups are electron-withdrawing and act as deactivating groups, making electrophilic substitution more difficult compared to unsubstituted pyrrole. These groups direct incoming electrophiles to the meta positions (C3 and C5). Given the inherent reactivity of the pyrrole ring, substitution is most likely to occur at the vacant C5 position, which is alpha to the nitrogen atom. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce a chlorine or bromine atom at the C5 position.

Synthesis of Advanced Building Blocks and Complex Heterocycles

The derivatized forms of this compound are not merely simple analogs but serve as crucial intermediates in the construction of more elaborate molecular structures, including natural products and candidates for drug discovery.

The pyrrole-2-carboxylic acid framework is a key structural motif in a variety of marine alkaloids, many of which exhibit significant biological activity. chim.itresearchgate.net For example, natural products like longamide B and hanishin (B1249656) are derivatives of brominated pyrrole-2-carboxamides. chim.it Synthetic strategies toward these molecules often involve the coupling of a pyrrole-2-carboxylic acid unit with an appropriate amine fragment. psu.edu While direct use of the 4-acetyl derivative is less commonly cited, its functional handles allow for the introduction of various substituents, mimicking the substitution patterns found in nature or creating novel analogs. The acetyl group could be elaborated into more complex side chains, and the carboxylic acid provides a reliable point for coupling with other fragments of a target natural product. chim.it

The synthesis of libraries of related compounds is a fundamental aspect of medicinal chemistry, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). The this compound scaffold is an excellent starting point for such studies. By systematically modifying the carboxylic acid, the acetyl group, and the pyrrole ring, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity.

For instance, studies have focused on creating substituted pyrrole derivatives as potential dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are important targets for anti-inflammatory drugs. nih.govacs.org In these studies, the pyrrole core is systematically functionalized at various positions. The carboxylic acid at C2 might be converted to different amides, the N1 position of the pyrrole can be substituted with various alkyl or aryl groups, and the acetyl group at C4 could be part of a larger synthetic scheme to build the final target molecules. nih.govacs.org The resulting analogs are then tested to determine how these structural changes affect their potency and selectivity for the COX enzymes, providing valuable insights for the design of more effective and safer anti-inflammatory agents. nih.gov

Strategies for Enhanced Detection and Analysis via Derivatization

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The analysis of polar compounds such as this compound by liquid chromatography-mass spectrometry (LC-MS) can present significant challenges. The carboxylic acid functional group often exhibits poor ionization efficiency, particularly in the positive ion mode commonly used in electrospray ionization (ESI). Furthermore, acidic mobile phases, which are frequently employed to achieve good chromatographic separation on reversed-phase columns, can suppress the ionization of the carboxyl group, leading to low sensitivity. nih.govresearchgate.net

To overcome these limitations, chemical derivatization is a widely adopted strategy. This process involves chemically modifying the analyte to improve its physicochemical properties for analysis. researchgate.netnih.gov For carboxylic acids, derivatization aims to enhance ionization efficiency, improve chromatographic retention and peak shape on reversed-phase columns, and introduce a chemical tag that produces characteristic fragment ions for highly selective and sensitive detection using tandem mass spectrometry (MS/MS). researchgate.netnih.gov

Several reagents and methods have been developed for the derivatization of carboxylic acids, which are applicable to this compound. These strategies typically involve the coupling of a reagent to the carboxyl group, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov

Common Derivatization Agents for Carboxylic Acids:

A variety of reagents have been successfully employed to enhance the LC-MS detection of carboxylic acids. The selection of a derivatizing agent depends on the specific analytical requirements, such as the desired level of sensitivity and the available instrumentation.

| Derivatization Reagent | Coupling Agent | Key Advantages |

| 2-Picolylamine (PA) | 2,2'-Dipyridyl disulfide and triphenylphosphine | Increases detection response by 9 to 158-fold; enables detection in the low femtomole range. nih.govresearchgate.net |

| 3-Nitrophenylhydrazine (B1228671) (3-NPH) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reduces analyte polarity for better reversed-phase separation and improves ionization. nih.gov |

| Aniline (B41778) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Improves ionization and allows for separation on reversed-phase columns. nih.gov |

| o-Benzylhydroxylamine (B1220181) (oBHA) | Not specified in the same context | Provides better sensitivity and more stable derivatives compared to 2-PA for poly-carboxylic acids. nih.gov |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Introduces a permanent positive charge for ready analysis in positive-ion ESI-MS and a bromine atom for a distinct isotopic signature. nih.govnih.gov |

One notable study developed a practical derivatization procedure using 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA). nih.gov The reaction, conducted in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine, yielded derivatives that were highly responsive in positive-ion ESI-MS. nih.govresearchgate.net The resulting PA-derivatives, in particular, showed a 9- to 158-fold increase in detection response compared to the underivatized carboxylic acids, with limits of detection reaching the low femtomole range (1.5–5.6 fmol on-column). nih.govresearchgate.net The derivatives also produced characteristic product ions during MS/MS analysis, which is ideal for sensitive quantification using selected reaction monitoring (SRM). nih.gov

Another common approach involves the use of 3-nitrophenylhydrazine (3-NPH) in conjunction with EDC. nih.gov This method effectively converts the polar carboxylic acid into a less polar derivative, making it more amenable to separation by reversed-phase HPLC. nih.gov Similarly, derivatization with aniline and EDC has been used to achieve the same goal. nih.gov

For enhanced detection and screening of unknown compounds, novel reagents have been designed. For instance, 4-APEBA not only derivatizes carboxylic acids (with EDC as a secondary reagent) but also incorporates a permanent positive charge and a bromophenethyl group. nih.gov The permanent charge ensures efficient ionization, while the bromine's isotopic pattern provides a clear signature for identifying derivatized molecules. nih.govnih.gov

A comparative study evaluated o-benzylhydroxylamine (oBHA) and 2-picolyl amine (2-PA) for quantifying poly-carboxylic acids in urine. nih.gov The results indicated that derivatization with oBHA offered significant advantages, including superior sensitivity and the formation of more stable derivatives, allowing for the successful validation of a greater number of analytes. nih.gov

The application of these derivatization strategies can significantly improve the quality and sensitivity of LC-MS data for this compound, enabling more accurate and reliable quantification in complex biological matrices.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound “this compound” to generate the detailed article as requested.

The provided outline requires specific, in-depth data for numerous spectroscopic and analytical subsections, including:

1H NMR and 13C NMR chemical shifts and assignments.

Findings from temperature-variant NMR studies.

Results from isotropic chemical shift calculations.

FT-IR and FT-Raman spectral data for functional group and conformational analysis.

Analysis of vibrational shifts related to hydrogen bonding.

The available scientific literature and chemical databases contain extensive information on the parent compound, 1H-pyrrole-2-carboxylic acid , and other related derivatives, such as N-methylated versions. However, specific experimental or theoretical data for the 4-acetyl substituted version could not be located.

Generating an article based on the provided strict outline without this specific data would lead to inaccuracies and speculation, rather than the scientifically sound and authoritative content requested. Therefore, it is not possible to fulfill this request while adhering to the required standards of scientific accuracy and the explicit constraints of the prompt.

Structural Characterization and Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Spectra and Simulation

The electronic absorption spectrum of 4-acetyl-1H-pyrrole-2-carboxylic acid is dictated by the chromophores present in its structure: the pyrrole (B145914) ring, the carboxylic acid group, and the acetyl group. The conjugated system of the pyrrole ring gives rise to strong π → π* transitions, typically observed in the UV region. For the parent compound, 1H-pyrrole-2-carboxylic acid, a strong absorption maximum (λmax) is recorded, which serves as a baseline for understanding the electronic transitions in its derivatives. nist.gov

The introduction of an acetyl group at the 4-position extends the conjugation of the pyrrole ring. This extension, along with the carbonyl group's own electronic transitions, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrrole-2-carboxylic acid. The carbonyl group of the acetyl moiety also introduces a weaker n → π* transition, which typically appears at longer wavelengths than the intense π → π* bands. masterorganicchemistry.com These n → π* transitions involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital and are characteristically of low intensity. masterorganicchemistry.com

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to simulate and predict UV-Vis spectra. mdpi.comresearchgate.netrsc.org These calculations provide theoretical absorption wavelengths (λmax) and oscillator strengths, which correspond to the experimental absorption maxima and intensities, respectively. For similar molecules, TD-DFT calculations have successfully predicted electronic transitions, offering insights into the molecular orbitals (e.g., HOMO and LUMO) involved. mdpi.comresearchgate.net A theoretical study on a related compound, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, identified absorption peaks corresponding to the calculated electronic transitions, demonstrating the utility of this approach.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π | Conjugated Pyrrole Ring System | Shorter UV (e.g., 200-300 nm) | High |

| n → π | Carbonyl (C=O) of Acetyl Group | Longer UV (e.g., >270 nm) | Low |

Mass Spectrometry (MS) Techniques

LC-MS and GC-MS for Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and purity assessment of organic compounds like this compound.

LC-MS is particularly well-suited for analyzing carboxylic acids. The compound can be separated from impurities using a reversed-phase High-Performance Liquid Chromatography (HPLC) column. nih.gov Identification is based on a combination of the compound's retention time in the chromatography column and its mass-to-charge ratio (m/z) determined by the mass spectrometer. A validated LC-MS/MS method has been developed for the analysis of a related compound, pyrrole-2,3,5-tricarboxylic acid (PTCA), in biological matrices, demonstrating the technique's applicability to this class of compounds. nih.gov For purity assessment, LC-MS can detect and quantify co-eluting impurities, even those present at trace levels, by differentiating them based on their unique m/z values. The structures of synthesized pyrrole derivatives have been confirmed using LC-MS, supporting its role in structural verification. nih.gov

GC-MS can also be used, but often requires derivatization for polar, non-volatile compounds like carboxylic acids to make them suitable for gas chromatography. nih.gov Common derivatization methods include esterification (e.g., to form methyl esters) or silylation. nih.govosti.gov Once derivatized, the compound is separated by GC and identified by its retention time and the mass spectrum of the derivative. GC-MS is effective for analyzing complex mixtures and has been used to identify pyrrole derivatives in various samples. nih.govresearchgate.net Purity is assessed by integrating the peak areas of the target compound and any detected impurities in the gas chromatogram.

Electrospray Ionization (ESI) and Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, typically generating intact molecular ions with minimal fragmentation in the source. nih.gov For this compound (molecular weight: 167.14 g/mol ), ESI in negative ion mode is highly effective, producing the deprotonated molecule, [M-H]⁻, at an m/z of 166.

Tandem mass spectrometry (MS/MS) is used to induce and analyze the fragmentation of the [M-H]⁻ ion, providing valuable structural information. The fragmentation of carboxylate ions is well-documented and follows predictable pathways. nih.govlibretexts.orgyoutube.com For the [M-H]⁻ ion of this compound, several key fragmentation pathways are anticipated:

Loss of Carbon Dioxide (Decarboxylation): A common fragmentation for carboxylate ions is the neutral loss of CO₂ (44 Da), which would result in a fragment ion at m/z 122. researchgate.net

Loss of the Acetyl Group: Cleavage can occur at the acetyl group. A characteristic fragmentation for O-acetylated carboxylates is the loss of ketene (B1206846) (H₂C=C=O; 42 Da) via proton abstraction by the carboxylate group. nih.gov This would produce a fragment ion at m/z 124. Another possibility is the loss of an acetyl radical (•CH₃CO; 43 Da), though less common in negative ESI.

Cleavage of the Carboxylic Acid Group: The loss of the entire carboxylic acid group (•COOH; 45 Da) can occur, leading to a fragment at m/z 122. libretexts.orgyoutube.com

Loss of Water: The loss of H₂O (18 Da) from the deprotonated molecule can also be observed, particularly in dicarboxylic acids, leading to a fragment at m/z 148. researchgate.net

These fragmentation patterns provide a "fingerprint" that helps to confirm the molecular structure.

Table 2: Predicted ESI-MS/MS Fragments for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Predicted Fragment Ion (m/z) |

|---|---|---|---|

| 166 | CO₂ (Decarboxylation) | 44 | 122 |

| 166 | CH₂CO (Ketene) | 42 | 124 |

| 166 | •COOH | 45 | 122 |

| 166 | H₂O | 18 | 148 |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its expected structural features.

The crystal structure of the parent compound, 1H-pyrrole-2-carboxylic acid , has been determined. researchgate.net It crystallizes in the monoclinic system, and its structure reveals that the pyrrole ring and the carboxyl substituent are nearly coplanar. researchgate.net In the solid state, molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups. These dimers are further linked into chains by N—H···O hydrogen bonds. researchgate.net

Additionally, the crystal structure of 4-acetyl-1H-pyrrole-2-carbaldehyde , which shares the 4-acetyl-pyrrole core, has been reported. nih.gov This compound also crystallizes in the monoclinic system. The pyrrole ring is nearly planar with the attached aldehyde and acetyl groups. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. nih.gov

Based on these analogs, it can be inferred that this compound would also feature a largely planar molecular structure. Its crystal packing would likely be dominated by strong hydrogen bonding interactions, forming dimers via the carboxylic acid groups (O—H···O) and further linking these dimers through interactions involving the pyrrole N—H group and the oxygen atoms of the carboxyl and acetyl groups (N—H···O).

Table 3: Crystallographic Data for Analogs of this compound

| Parameter | 1H-pyrrole-2-carboxylic Acid researchgate.net | 4-acetyl-1H-pyrrole-2-carbaldehyde nih.gov |

|---|---|---|

| Chemical Formula | C₅H₅NO₂ | C₇H₇NO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 14.080(3) | 3.811(5) |

| b (Å) | 5.0364(10) | 13.219(5) |

| c (Å) | 14.613(3) | 13.167(5) |

| β (°) | 98.969(3) | 95.602(5) |

| Volume (ų) | 1023.6(3) | 660.2(9) |

| Key Intermolecular Interactions | O—H···O and N—H···O hydrogen bonds | N—H···O and C—H···O interactions |

Analysis of Intermolecular Interactions and Packing in Solid State

Experimental single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature. However, a detailed analysis of its expected intermolecular interactions and solid-state packing can be constructed based on the crystallographic data of highly analogous compounds, namely the parent molecule 1H-pyrrole-2-carboxylic acid and the closely related derivative 4-acetyl-1H-pyrrole-2-carbaldehyde. The presence of a carboxylic acid group, an acetyl group, and a pyrrole ring provides multiple sites for hydrogen bonding, which are expected to be the dominant forces governing the crystal packing.

The primary intermolecular interactions anticipated for this compound are:

Carboxylic Acid Dimerization: Carboxylic acids frequently form strong, centrosymmetric dimers in the solid state through a pair of O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly stable and common motif. The crystal structure of 1H-pyrrole-2-carboxylic acid confirms this, where molecules are linked by pairs of O—H⋯O hydrogen bonds to form inversion dimers. researchgate.netnih.gov

N—H⋯O Hydrogen Bonding: The pyrrole ring contains an N-H group, which acts as a hydrogen bond donor. The oxygen atoms of both the carboxylic acid and the acetyl group can act as hydrogen bond acceptors. In the crystal structure of 1H-pyrrole-2-carboxylic acid, these N-H groups form additional N—H⋯O hydrogen bonds that link the carboxylic acid dimers into chains. researchgate.netnih.gov Similarly, the structure of 4-acetyl-1H-pyrrole-2-carbaldehyde reveals classical intermolecular N—H⋯O hydrogen bonding. nih.gov It is therefore highly probable that the N-H of the pyrrole in this compound will form hydrogen bonds with the carbonyl oxygen of either the acetyl or carboxylic acid group of a neighboring molecule.

Based on these analogous structures, the molecules of this compound are expected to self-assemble into a robust, hydrogen-bonded network. The most probable packing motif would involve the formation of carboxylic acid dimers, which are then interconnected by N—H⋯O hydrogen bonds, creating tapes or sheets.

Table 1: Hydrogen Bond Interactions in Analogous Compounds

| Compound | Interaction Type | Description | Source |

|---|---|---|---|

| 1H-Pyrrole-2-carboxylic Acid | O—H⋯O | Forms centrosymmetric inversion dimers between carboxylic acid groups. | researchgate.netnih.gov |

| 1H-Pyrrole-2-carboxylic Acid | N—H⋯O | Links the primary dimers into chains along the crystal axis. | researchgate.netnih.gov |

| 4-Acetyl-1H-pyrrole-2-carbaldehyde | N—H⋯O | Classical intermolecular hydrogen bonding is a key feature of the crystal structure. | nih.gov |

| 4-Acetyl-1H-pyrrole-2-carbaldehyde | C—H⋯O | Weak interactions that contribute to the formation of a one-dimensional chain. | nih.gov |

X-ray Powder Diffraction (XRPD) for Crystalline Forms

Specific X-ray Powder Diffraction (XRPD) data for this compound has not been reported in the surveyed literature. XRPD is a critical analytical technique used to characterize the crystalline nature of a bulk powder sample. It provides a unique fingerprint for a specific crystalline solid, which can be used for phase identification, to assess sample purity, and to detect the presence of different crystalline forms, known as polymorphs.

While experimental XRPD data is unavailable, the foundational data required to generate a theoretical powder pattern is derived from single-crystal X-ray diffraction analysis. This analysis provides the precise atomic coordinates within a crystal's unit cell, defining its space group and cell parameters. The single-crystal X-ray diffraction data for the analogous compounds, 1H-pyrrole-2-carboxylic acid and 4-acetyl-1H-pyrrole-2-carbaldehyde, are well-documented and presented below. This data underscores the type of detailed structural information from which an XRPD pattern is calculated. Should different crystalline forms of this compound be prepared (e.g., through recrystallization from different solvents), XRPD would be the primary tool for their identification and characterization.

Table 2: Single-Crystal X-ray Diffraction Data for Analogous Compounds

| Parameter | 1H-Pyrrole-2-carboxylic Acid | 4-Acetyl-1H-pyrrole-2-carbaldehyde |

|---|---|---|

| Chemical Formula | C₅H₅NO₂ | C₇H₇NO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (assumed from common packing) | P2₁/c (implied by systematic absences) |

| a (Å) | 14.080 (3) | 3.811 (5) |

| b (Å) | 5.0364 (10) | 13.219 (5) |

| c (Å) | 14.613 (3) | 13.167 (5) |

| β (°) | 98.969 (3) | 95.602 (5) |

| Volume (ų) | 1023.6 (3) | 660.2 (9) |

| Z | 8 | 4 |

| Source | nih.gov | nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Detailed DFT and ab initio calculations are required to elucidate the electronic structure and properties of 4-acetyl-1H-pyrrole-2-carboxylic acid. These methods would provide a foundational understanding of the molecule's behavior at the quantum level.

A computational study would first determine the most stable three-dimensional arrangement of atoms in this compound by optimizing its geometry. This process would yield precise bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations would be performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared and Raman spectra.

The presence of rotatable bonds, particularly around the carboxylic acid and acetyl groups, suggests that this compound can exist in different conformations, such as syn and anti rotamers. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Like many carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds, potentially leading to the formation of stable dimers. Computational methods could accurately predict the geometry and calculate the binding energies of these dimers, providing insight into the strength of these interactions which are critical for understanding the compound's physical properties, such as its melting and boiling points.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. Calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies and spatial distributions of these orbitals, along with the HOMO-LUMO energy gap, would provide valuable information about the molecule's kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions.

Molecular Dynamics Simulations and Molecular Docking

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to explore the dynamic behavior of molecules and their potential interactions with biological targets.

Studies on related 2-substituted pyrrole (B145914) compounds have shown the existence of stable s-cis and s-trans conformers, where the carbonyl group of the substituent is located on the same or opposite side of the N-H group of the pyrrole ring, respectively researchgate.net. For the carboxylic acid group, the two primary conformations are denoted as syn and anti. The syn conformation, with a C=O-O-H dihedral angle near 0°, is generally favored in the gas phase due to the formation of an intramolecular hydrogen bond. In contrast, the anti conformation (dihedral angle ~180°) can become more stable in polar solvents like water, where intermolecular hydrogen bonding with solvent molecules can override the intramolecular interaction nih.gov.

The torsional angles defining the orientation of the acetyl and carboxylic acid groups relative to the pyrrole ring are key parameters. Analysis of similar structures suggests that the pyrrole ring and its carboxyl substituent tend to be nearly coplanar to maximize conjugation, with small dihedral angles observed in crystal structures of related compounds nih.gov. For this compound, the preferred conformations would seek to minimize steric hindrance between the substituents and the pyrrole N-H group while maximizing electronic stabilization.

Table 1: Key Torsional Angles in Pyrrole Carboxylic Acid Derivatives

| Dihedral Angle | Description | Typical Values (degrees) | Phase |

| O=C–O–H (Carboxyl) | Defines syn and anti conformations | ~0 (syn), ~180 (anti) | Gas/Solvent Dependent |

| N–C–C=O (Carboxyl) | Orientation of carboxyl group to ring | ~0 or ~180 (near planar) | Solid/Gas |

| N–C–C=O (Acetyl) | Orientation of acetyl group to ring | ~0 or ~180 (near planar) | Solid/Gas |

Note: The values are based on general findings for related pyrrole and carboxylic acid compounds and represent the expected conformational behavior for this compound.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. For this compound, the pyrrole core, carboxylic acid, and acetyl groups all represent potential pharmacophoric features that can engage in interactions with biological macromolecules.

Studies on structurally similar pyrrole derivatives have demonstrated significant binding affinities to various enzymes. For instance, certain N-pyrrole carboxylic acid derivatives have been identified as potent inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) nih.gov. Docking simulations of these compounds revealed that the carboxylic acid group is crucial for anchoring the ligand in the active site, often forming key hydrogen bonds and electrostatic interactions. Similarly, 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been investigated as a potential inhibitor of the B-Raf protein, a target in melanoma treatment tandfonline.com.

Molecular dynamics simulations can further refine docking results by assessing the stability of the predicted ligand-receptor complex over time. For example, MD simulations of a related pyrrole-2,3-dione derivative complexed with a reverse transcriptase showed the stability of the complex over 100 nanoseconds mdpi.com. Such analyses provide insights into the dynamic nature of the binding, including fluctuations in protein structure and the persistence of key intermolecular interactions, such as hydrogen bonds. The binding affinity of this compound would likely be influenced by hydrogen bonds formed by its N-H, C=O, and -COOH groups, as well as potential hydrophobic interactions involving the pyrrole ring.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to define atoms, chemical bonds, and molecular structure wikipedia.orgwiley-vch.de. This theory is particularly useful for characterizing non-covalent interactions like hydrogen bonds based on the topology of the electron density.

In QTAIM, the presence of a chemical bond is indicated by a bond path—a line of maximum electron density linking two atomic nuclei. The point on this path where the electron density is at a minimum is called the bond critical point (BCP) wiley-vch.de. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the interaction.

For hydrogen bonds, which are crucial in the crystal structure and interactions of this compound, the following criteria are generally applied:

Electron Density (ρ(r)) : The value of ρ at the BCP correlates with the strength of the bond. For hydrogen bonds, these values are typically in the range of 0.002 to 0.04 atomic units (a.u.).

Laplacian of Electron Density (∇²ρ(r)) : A positive Laplacian value indicates a depletion of electron charge at the BCP, which is characteristic of closed-shell interactions, including hydrogen bonds and ionic bonds.

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP can help distinguish between purely closed-shell interactions (H(r) > 0) and interactions with some covalent character (H(r) < 0).

Studies on pyrrole-2-carboxylic acid have shown that molecules in the solid state form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups and N-H···O hydrogen bonds involving the pyrrole N-H and a carbonyl oxygen researchgate.netnih.govmdpi.com. QTAIM analysis of these interactions confirms the presence of BCPs and provides quantitative measures of their strength researchgate.net. The acetyl group in the 4-position would provide an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen-bonding networks.

Table 2: Typical QTAIM Topological Parameters for Hydrogen Bonds in Pyrrole Derivatives

| Hydrogen Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Character |

| O-H···O | 0.020 - 0.040 | > 0 | Strong, partially covalent |

| N-H···O | 0.010 - 0.025 | > 0 | Moderate strength |

| C-H···O | 0.002 - 0.015 | > 0 | Weak, electrostatic |

Note: These values are illustrative, based on computational studies of related molecules, and represent the expected ranges for this compound.

Aromaticity and Electron Delocalization Studies

The aromaticity of the pyrrole ring is a defining feature of its chemical reactivity and stability. Unlike benzene, pyrrole is a five-membered heterocycle where the nitrogen atom's lone pair of electrons participates in the aromatic sextet, leading to a total of 6 π-electrons that satisfy Hückel's rule (4n+2) pharmacyfreak.com. This participation of the lone pair increases the electron density within the ring, making pyrrole more reactive towards electrophiles than benzene pharmacyfreak.com.

The presence of electron-withdrawing groups, such as the acetyl and carboxylic acid moieties in this compound, significantly influences the electron delocalization within the pyrrole ring. These substituents pull electron density from the ring through resonance and inductive effects, which can modulate its aromatic character and reactivity.

Computational methods can quantify aromaticity and electron delocalization through various indices. These include:

Nucleus-Independent Chemical Shift (NICS) : Calculates the magnetic shielding at the center of the ring. A large negative value is indicative of aromatic character.

Aromatic Fluctuation Index (FLU) and Para-Delocalization Index (PDI) : These indices are derived from QTAIM and measure the degree of electron sharing and delocalization between atoms in the ring chemrxiv.org.

Natural Bond Orbital (NBO) Analysis : This method can be used to study charge delocalization and the stability imparted by resonance interactions between the ring and its substituents tandfonline.com.

Biological Activities and Mechanisms of Action

Enzymatic and Biochemical Roles

The involvement of pyrrole-containing compounds in various enzymatic and biosynthetic pathways highlights their importance in natural product chemistry.

Nonribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that microorganisms use to synthesize a wide array of peptides with diverse biological activities, including antibiotics, immunosuppressants, and anticancer agents. nih.govnih.govmdpi.com Unlike ribosomal protein synthesis, NRPSs are not dependent on messenger RNA templates. Instead, each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. mdpi.comwikipedia.org

While direct studies on the activity of 4-acetyl-1H-pyrrole-2-carboxylic acid within an NRPS system are not extensively documented, the closely related compound, 4-acetamido-1H-pyrrole-2-carboxylic acid, has been identified as an intermediate in the biosynthesis of the pyrrole-amide antibiotic congocidine. This biosynthesis is carried out by an iterative NRPS in Streptomyces ambofaciens. The NRPS machinery in this process utilizes a unique adenylation domain and controls the polymerization of 4-aminopyrrole-2-carboxylate precursors. The presence of 4-acetamido-1H-pyrrole-2-carboxylic acid as an intermediate underscores the role of such pyrrole (B145914) derivatives in the complex assembly line of nonribosomal peptide synthesis.

The biosynthesis of the pyrrole ring is a fundamental process in the formation of many natural products. Various precursors, including amino acids and dicarboxylic acids, can serve as the building blocks for this aromatic heterocycle. A notable biosynthetic pathway involves the use of N-acetylglucosamine (GlcNAc) as a precursor for the formation of 4-acetamidepyrrole-2-carboxylic acid. nih.govresearchgate.net This pathway highlights a metabolic link between carbohydrate metabolism and the synthesis of pyrrole-containing secondary metabolites. GlcNAc, a monosaccharide derived from glucose, is a key component of bacterial cell walls and fungal chitin. nih.gov Its role as a precursor in the biosynthesis of a pyrrole-2-carboxylic acid derivative illustrates the metabolic versatility of microorganisms in producing complex bioactive compounds from readily available substrates.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial cytoprotective enzyme that catalyzes the two-electron reduction of quinones and other electrophilic compounds, thereby protecting cells from oxidative stress and xenobiotic toxicity. nih.govnih.govbiomedres.info The induction of NQO1 is a key mechanism of cellular defense and is regulated by the Keap1/Nrf2/ARE pathway. nih.govjohnshopkins.edu While various compounds, including some containing heterocyclic rings, have been identified as inducers of NQO1, there is currently a lack of specific research data on the NQO1 induction activity of this compound. Studies on other classes of compounds, such as enaminones and anilinoquinazoline (B1252766) derivatives, have shown that these molecules can induce NQO1 activity, suggesting that the potential for NQO1 induction is dependent on specific structural features that confer electrophilicity. nih.govbiomedres.inforesearchgate.net Further investigation is required to determine if this compound possesses the necessary structural characteristics to act as an NQO1 inducer.

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant potential of pyrrole derivatives has been a subject of interest in the search for novel therapeutic agents to combat oxidative stress-related diseases.

Various in vitro assays are employed to evaluate the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide (NO) scavenging assay, hydrogen peroxide (H2O2) scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals or to reduce metal ions. nih.gov

To provide context for the potential antioxidant activity of this class of compounds, the table below presents data from studies on other pyrrole derivatives.

Antioxidant Activity of Various Pyrrole Derivatives (DPPH Assay)

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) derivative | 9.48 | Ascorbic acid | 3.21 |

| Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate | Not specified, but noted as promising | - | - |

Antimicrobial and Antibacterial Activities

Pyrrole-containing compounds are a well-established class of antimicrobial agents, with many natural and synthetic derivatives exhibiting potent activity against a broad spectrum of bacteria. nih.govguidechem.comresearchgate.net The pyrrole-2-carboxylic acid scaffold, in particular, has been identified as a key pharmacophore in the development of new antibacterial drugs. nih.govguidechem.comresearchgate.net

Research on pyrrole-2-carboxylic acid and its derivatives has demonstrated their efficacy against various pathogens. For example, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation and suppress the virulence of Listeria monocytogenes. nih.gov Furthermore, numerous synthetic pyrrole-2-carboxamide derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.govresearchgate.netresearchgate.netbiomedres.us

While specific antimicrobial data for this compound is not extensively reported, the existing body of research on related compounds suggests that it may possess antibacterial properties. The nature and position of substituents on the pyrrole ring are known to significantly influence the antimicrobial spectrum and potency. The presence of the acetyl group at the 4-position of the pyrrole ring in this compound could modulate its biological activity.

The following table summarizes the antibacterial activity of some representative pyrrole-2-carboxylic acid derivatives against various bacterial strains.

Antibacterial Activity of Selected Pyrrole-2-Carboxylic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(4-chlorobenzyl)-N-(cyclohexyl)-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 |

| Escherichia coli | 1.56 | |

| Pseudomonas aeruginosa | 3.56 | |

| ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 |

| 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-phenyl-1H-pyrrole-2-carboxamide | Escherichia coli | 6.05 |

| Pseudomonas aeruginosa | 6.05 |

Activity against Specific Microbial Strains (e.g., Streptomyces coelicolor)

While direct studies on the activity of this compound against Streptomyces coelicolor are not extensively documented, the relationship between pyrrole compounds and Streptomyces is noteworthy. Streptomyces species are themselves prolific producers of pyrrole-containing metabolites with antibiotic properties. For instance, pyrrole-2-carboxylic acid has been identified in cultures of Streptomyces species. scbt.comresearchgate.net The aminocoumarin antibiotic clorobiocin, produced by Streptomyces roseochromogenes, contains a 5-methylpyrrole-2-carboxylic acid unit, which is crucial for its bioactivity. researchgate.net Furthermore, other compounds isolated from Streptomyces, such as pyrrolamides, consist of pyrrole-2-carboxamide units and exhibit antibacterial effects by binding to specific DNA sequences. nih.gov These findings suggest a complex interaction where the producing organisms have mechanisms to handle these compounds, which in turn can be active against other microbes.

Broad-Spectrum Antimicrobial Potential of Pyrrole Structures

The pyrrole scaffold is a recognized pharmacophore for developing agents with broad-spectrum antimicrobial activity. researchgate.net Derivatives of 1H-pyrrole-2-carboxylate have demonstrated efficacy against various pathogens. nih.gov Research into pyrrole benzamide derivatives has identified compounds that target InhA, an essential enzyme in Mycobacterium tuberculosis, showcasing their potential as antitubercular agents. nih.gov Similarly, other synthetic pyrrole-2-carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of these structures is often linked to their ability to interfere with essential cellular processes, such as DNA replication or fatty acid biosynthesis. nih.gov

Anti-Inflammatory Properties

Substituted pyrrole carboxylic acids have been investigated for their potential to mitigate inflammation. Studies have shown that certain pyrrole derivatives can inhibit key inflammatory mediators. While specific data on this compound is limited, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The anti-inflammatory potential of the pyrrole ring is an active area of research, with molecular docking studies being used to explore interactions with enzymes like COX-2.

Anticancer and Cytotoxic Activities

The pyrrole framework is a key feature in numerous compounds designed and evaluated for their anticancer properties.

Screening for Anticancer Activities of Derivatives

Derivatives of pyrrole are frequently synthesized and screened for their cytotoxic effects against a variety of cancer cell lines. mdpi.com Research has demonstrated that modifications to the pyrrole core can lead to compounds with significant, dose-dependent antitumor properties. mdpi.com For example, novel pyrrole derivatives have been tested against human adenocarcinoma cell lines of colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) origin, with some compounds showing high cytotoxic activity. mdpi.com These screening studies are crucial for identifying lead compounds for further development in cancer therapy.

Selective Cytotoxicity against Specific Cell Lines (e.g., M14 melanoma cells)

A significant goal in cancer research is the development of agents that are selectively toxic to cancer cells while sparing healthy ones. In this context, tetrasubstituted pyrrole (TSP) derivatives have shown promise. One such TSP compound demonstrated selective in vitro anticancer activity against M14 and A375 melanoma cell lines. mdpi.com The mechanism for this selectivity is believed to involve the impairment of the p53-MDM2 protein-protein interaction, which restores the tumor-suppressing function of p53. mdpi.com This targeted approach is particularly relevant for cancers like melanoma where the p53 pathway is often inactivated. mdpi.com

| Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|

| M14 | Melanoma | Selective in vitro anti-cancer activity | mdpi.com |

| A375 | Melanoma | Selective in vitro anti-cancer activity | mdpi.com |

Histone Deacetylase (HDAC) Inhibition (for related pyrrole-2-carboxamide moiety)

Histone deacetylases (HDACs) are important targets in cancer therapy due to their role in regulating gene expression. The pyrrole-2-carboxamide moiety is a key structural feature in a class of synthetic HDAC inhibitors known as aroyl-pyrrolyl-hydroxy-amides (APHAs). These compounds have been designed to interact with the active site of HDAC enzymes. Research has shown that APHAs can effectively inhibit class I and class II HDACs, leading to increased histone acetylation, induction of apoptosis, and cell differentiation in human leukemia cell lines. The design of these inhibitors often involves modifying the groups attached to the pyrrole ring to enhance potency and selectivity for specific HDAC isoforms.

| Compound Class | Target | Observed Biological Effect |

|---|---|---|

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC Class I & II | Inhibition of enzyme activity |

| APHAs | Human Leukemia Cells | Induction of apoptosis and cell differentiation |

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrrole-containing compounds is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies on derivatives of the 1H-pyrrole-2-carboxylic acid scaffold help to elucidate how modifications to the molecule influence its biological effects.

Correlation of Structural Features with Biological Responses

For instance, in a series of tetrasubstituted pyrrole (TSP) derivatives investigated for anticancer activity, the presence of three aromatic substituents on the pyrrole core was found to be capable of mimicking the hydrophobic side chains of "hot-spot" residues in protein-protein interactions, such as the p53-MDM2 complex. nih.govresearchgate.net Dihalogenation on the pyrrole ring is another structural characteristic associated with potent antibacterial activity. nih.gov

Studies on pyrrole derivatives as inhibitors of COX-1 and COX-2 enzymes have shown that the specific arrangement of substituents dictates their inhibitory power. nih.gov For example, compounds featuring an acetic acid group at the N-1 position of the pyrrole ring demonstrated significant activity against both COX enzymes. nih.gov

| Structural Feature | Associated Biological Response | Example Compound Class |

| Pyrrole-2-carboxylate Core | Essential pharmacophore for antibacterial activity | Pyrrole-2-carboxylate derivatives |

| Aromatic Substituents | Mimicry of protein hot-spot residues (anticancer) | Tetrasubstituted pyrroles (TSPs) |

| Dihalogenation of Pyrrole Ring | Enhanced antibacterial activity | Halogenated pyrrole-2-carboxamides |

| N-1 Acetic Acid Group | COX-1 and COX-2 inhibition | 2,5-disubstituted-1H-pyrrol-1-yl acetic acids |

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of pyrrole derivatives can be finely tuned by altering the substituents on the pyrrole ring. Research into pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating tuberculosis provides a clear example. nih.gov

Substituents on the Pyrrole Ring : Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to significantly improve anti-tuberculosis activity. nih.gov

Substituents on the Carboxamide : The introduction of bulky substituents, such as an adamantyl group, on the carboxamide nitrogen greatly enhanced potency, in some cases by over 100-fold. nih.gov Conversely, smaller groups or aromatic moieties in the same position led to a substantial loss of activity. nih.gov

In the context of COX inhibitors, substituents on a phenyl ring at position 5 of the pyrrole core led to distinct biological activities. nih.gov Certain derivatives with specific substitutions were identified as potent COX-2 inhibitors, while others showed heightened inhibitory action against COX-1, demonstrating that substituents are key to selectivity. nih.gov

| Compound Series | Substituent Position | Influence on Potency/Selectivity |

| Pyrrole-2-carboxamides (Anti-TB) | Pyrrole Ring | Electron-withdrawing groups enhance potency. nih.gov |

| Carboxamide 'Tail' | Bulky groups (e.g., adamantyl) increase potency; small or aromatic groups decrease it. nih.gov | |

| Pyrrole Carboxylic Acids (COX Inhibitors) | N-1 Position | Acetic acid group confers high activity against COX-1 and COX-2. nih.gov |

| C-5 Position | Substituents on an attached phenyl ring modulate selectivity between COX-1 and COX-2. nih.gov |

Pharmacophore Identification and Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For pyrrole derivatives, these models serve as a blueprint for designing new, more potent compounds.

A pharmacophore model for MmpL3 inhibitors was developed based on the crystal structure of the target enzyme. nih.gov This guided the design of pyrrole-2-carboxamides with improved anti-TB activity. Similarly, a reinvestigation of the pharmacophore for tetrasubstituted pyrrole (TSP) anticancer agents showed that three aromatic substituents are crucial for mimicking hydrophobic protein recognition motifs. nih.gov This insight helps rationalize the role of different substituents on the pyrrole core and guides the design of new anticancer agents. nih.govresearchgate.net

Molecular Mechanisms of Bioactivity

The biological effects of this compound and its analogues are exerted through direct interactions with specific molecular targets within the cell. The nature of these interactions determines the compound's binding affinity and subsequent biological response.

Interaction with Molecular Targets (Enzymes, Receptors)

MmpL3 : Pyrrole-2-carboxamides have been identified as potent inhibitors of this essential mycobacterial transporter protein, disrupting mycolic acid biosynthesis. nih.gov

DNA Gyrase and Enoyl-ACP reductase (InhA) : These enzymes, critical for bacterial survival, are targets for certain pyrrole derivatives, contributing to their antibacterial effects. nih.gov Specifically, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide was found to interact with InhA. nih.gov

VEGFR-2 : A molecular docking study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives suggested that their anticancer potency is reinforced by tight interactions at the active site of the Vascular Endothelial Growth Factor Receptor 2. nih.gov

p53-MDM2 Interaction : Tetrasubstituted pyrroles are designed to disrupt this protein-protein interaction, which is a key pathway in cancer progression. nih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions in Binding Affinity

The binding of a ligand like this compound to its molecular target is governed by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The pyrrole ring itself contains an N-H group that can act as a hydrogen bond donor, while the carboxylic acid group at the C-2 position provides both a hydrogen bond donor (the hydroxyl group) and an acceptor (the carbonyl oxygen). Crystal structure analyses of 1H-pyrrole-2-carboxylic acid show that molecules are linked by pairs of O-H⋯O hydrogen bonds, forming dimers. nih.gov Additional N-H⋯O hydrogen bonds link these dimers into chains. nih.govmdpi.com This inherent capacity for strong hydrogen bonding is crucial for binding to the active sites of enzymes and receptors, which are rich in hydrogen bond donors and acceptors. mdpi.com

Hydrophobic Interactions: These interactions are critical for the binding of apolar parts of a molecule. core.ac.uk In many pyrrole derivatives, substituted phenyl rings or bulky alkyl groups contribute significantly to binding affinity by fitting into hydrophobic pockets within the target protein. nih.govnih.gov For example, the three aromatic substituents in the anticancer TSP derivatives are thought to mimic the hydrophobic side chains of key amino acid residues at protein-protein interfaces. nih.gov The interplay between hydrogen bonding and hydrophobic interactions is often cooperative, meaning the strength of the combined interactions is greater than the sum of their individual effects, leading to enhanced binding affinity. nih.gov

Electrophilic Interactions and Modulation of Biological Pathways

The chemical structure of this compound, featuring an acetyl group and a carboxylic acid on a pyrrole ring, endows it with electrophilic properties that can influence various biological pathways. The pyrrole ring itself can participate in numerous chemical reactions, including electrophilic substitution. acs.org Electrophilic molecules are known to impact a variety of signaling pathways by modulating the activity of cytoplasmic kinases, phosphatases, and nuclear transcription factors, which are often implicated in inflammatory diseases. researchgate.net

Biologically active electrophiles can be formed within cells through controlled metabolic processes or as byproducts of oxidative stress in pathological conditions. researchgate.net These electrophiles can react with nucleophilic biomolecules, most notably the reactive cysteine residues in proteins. nih.gov Such interactions can lead to the activation of protective mechanisms like the nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 (Nrf2-Keap1) antioxidant signaling pathway, while concurrently inhibiting pathways such as Nuclear Factor κB (NF-κB), a key regulator of inflammation. nih.gov

The modulation of cellular signaling by electrophiles can occur at multiple locations within a cell. At the cell membrane, they can alter the activity of ion channels. In the cytosol, they can react with proteins, leading to changes in their structure, activity, or localization. Furthermore, in the nucleus, electrophiles can interact with transcription factors to affect gene expression related to cell survival, metabolism, and differentiation. researchgate.net The presence of the acetyl group in this compound provides a key electrophilic center, potentially enabling it to form covalent adducts with biological nucleophiles and thereby modulate these critical cellular processes.

| Cellular Location | Effect of Electrophilic Interaction | Potential Biological Outcome |

| Cell Membrane | Modulation of ion channel activity | Altered cellular signaling and ion homeostasis |

| Cytosol | Reaction with cytosolic proteins | Changes in protein structure, activity, and stability |

| Nucleus | Interaction with transcription factors | Regulation of gene expression for survival and metabolism |